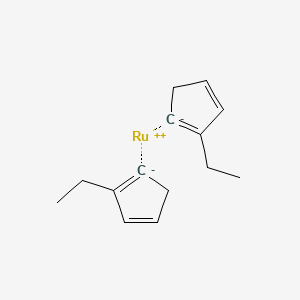
2-Ethylcyclopenta-1,3-diene;ruthenium(2+)
Beschreibung
Eigenschaften
CAS-Nummer |
32992-96-4 |
|---|---|
Molekularformel |
C14H18Ru |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-ethylcyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
XUZWCRWRRXUMJF-UHFFFAOYSA-N |
SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+2] |
Kanonische SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+2] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) can be synthesized through the reaction of cyclopentadienyl with ruthenium(II) chloride in the presence of ethyl ether or toluene. The resulting product is then reacted with ethylaluminum dichloride in tetrahydrofuran to yield bis(ethylcyclopentadienyl)ruthenium(II) .
Industrial Production Methods
In industrial settings, bis(ethylcyclopentadienyl)ruthenium(II) is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium dioxide (RuO2) under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state ruthenium complexes.
Substitution: It can participate in ligand substitution reactions where the ethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Major Products
Oxidation: Ruthenium dioxide (RuO2)
Reduction: Lower oxidation state ruthenium complexes
Substitution: Various substituted ruthenium complexes depending on the ligands used
Wissenschaftliche Forschungsanwendungen
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) has a wide range of applications in scientific research:
Biology: The compound is explored for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Wirkmechanismus
The mechanism of action of bis(ethylcyclopentadienyl)ruthenium(II) involves its ability to act as a precursor in atomic layer deposition processes. The compound decomposes under specific conditions to form ruthenium or ruthenium dioxide, which then deposits onto a substrate to form thin films or nanorods . The molecular targets and pathways involved include the interaction of the ruthenium center with various ligands and substrates, facilitating the deposition process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)ruthenium(II)
- Bis(methylcyclopentadienyl)nickel(II)
- Bis(ethylcyclopentadienyl)nickel(II)
- Bis(ethylcyclopentadienyl)cobalt(II)
Uniqueness
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) is unique due to its specific application in atomic layer deposition processes, which is not as common among its similar compounds. Its ability to form well-aligned ruthenium dioxide nanorods and thin films makes it particularly valuable in the fabrication of electronic and catalytic materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


